molecular formula C6H8N2S B1593620 Pyrazine, 2-[(methylthio)methyl]- CAS No. 59021-03-3

Pyrazine, 2-[(methylthio)methyl]-

Cat. No. B1593620
CAS RN: 59021-03-3
M. Wt: 140.21 g/mol
InChI Key: PNGHTEYYARFCTE-UHFFFAOYSA-N
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Description

“Pyrazine, 2-[(methylthio)methyl]-” is a pyrazine compound . It is mainly formed in food products by the Maillard reaction between sugars and proteins during cooking or roasting . It has a nutty type odor and is used as a flavor and fragrance agent .


Synthesis Analysis

While specific synthesis methods for “Pyrazine, 2-[(methylthio)methyl]-” were not found in the search results, pyrazine compounds are generally synthesized through various methods including the condensation of 1,2-dicarbonyl compounds with ammonia or primary amines .


Molecular Structure Analysis

The molecular formula of “Pyrazine, 2-[(methylthio)methyl]-” is C6H8N2S . The molecular weight is 140.206 . The IUPAC Standard InChI is InChI=1S/C6H8N2S/c1-5-6(9-2)8-4-3-7-5/h3-4H,1-2H3 .


Physical And Chemical Properties Analysis

“Pyrazine, 2-[(methylthio)methyl]-” is a white solid . It has a melting point of 44 °C and a density of 1.15 g/mL at 25 °C .

Safety And Hazards

“Pyrazine, 2-[(methylthio)methyl]-” is considered hazardous. It is combustible and can cause skin and eye irritation, and may cause respiratory irritation . It is moderately toxic by ingestion and intraperitoneal routes .

properties

IUPAC Name

2-(methylsulfanylmethyl)pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2S/c1-9-5-6-4-7-2-3-8-6/h2-4H,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNGHTEYYARFCTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCC1=NC=CN=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069303
Record name Pyrazine, [(methylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pyrazine, 2-[(methylthio)methyl]-

CAS RN

59021-03-3
Record name 2-[(Methylthio)methyl]pyrazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=59021-03-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Pyrazine, 2-((methylthio)methyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059021033
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pyrazine, 2-[(methylthio)methyl]-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Pyrazine, [(methylthio)methyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8069303
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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